2-Iodocyclopent-2-en-1-ol
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Overview
Description
2-Iodocyclopent-2-en-1-ol is an organoiodine compound with the molecular formula C5H7IO It is a derivative of cyclopentene, where an iodine atom is attached to the second carbon of the cyclopentene ring, and a hydroxyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodocyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the iodination of cyclopentadiene followed by hydroxylation. For instance, cyclopentadiene can be reacted with iodine in the presence of a catalyst to form 2-iodocyclopentadiene. This intermediate can then be subjected to hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form cyclopent-2-en-1-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: 2-Iodocyclopent-2-en-1-one.
Reduction: Cyclopent-2-en-1-ol.
Substitution: Various substituted cyclopent-2-en-1-ols depending on the nucleophile used.
Scientific Research Applications
2-Iodocyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodocyclopent-2-en-1-ol involves its reactivity due to the presence of the iodine atom and the hydroxyl group. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These functional groups make the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Iodocyclopent-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Cyclopent-2-en-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromocyclopent-2-en-1-ol: Similar reactivity but with a bromine atom instead of iodine.
Uniqueness
2-Iodocyclopent-2-en-1-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct reactivity patterns. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the hydroxyl group allows for further functionalization through oxidation or reduction .
Properties
Molecular Formula |
C5H7IO |
---|---|
Molecular Weight |
210.01 g/mol |
IUPAC Name |
2-iodocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7IO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2 |
InChI Key |
BDKCIMVMZRQNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C1)I)O |
Origin of Product |
United States |
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